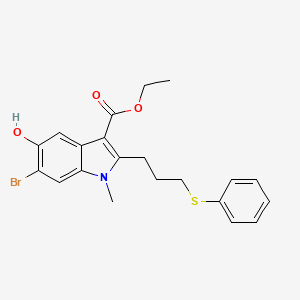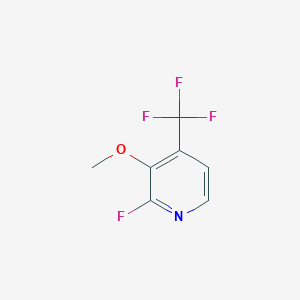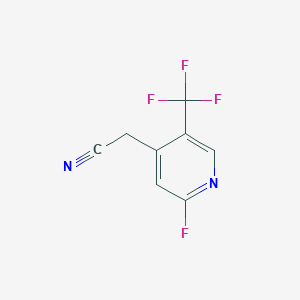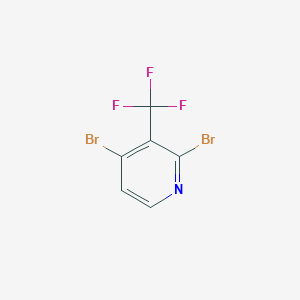
Ethyl-6-brom-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indol-3-carboxylat
Übersicht
Beschreibung
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate is a complex organic compound with a molecular formula of C19H18BrNO3S
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : The compound's structural features make it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: : It has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: : Its unique properties are utilized in the production of advanced materials and chemical sensors.
Vorbereitungsmethoden
The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route includes the following steps:
Indole Synthesis: : The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Bromination: : The indole core is then brominated at the 6-position using bromine in the presence of a suitable catalyst.
Hydroxylation: : The hydroxyl group at the 5-position is introduced using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Methylation: : The indole core is methylated at the 1-position using methyl iodide or dimethyl sulfate.
Phenylthio Propyl Group Addition: : The phenylthio propyl group is introduced through a nucleophilic substitution reaction, where the indole core reacts with 3-(phenylthio)propyl chloride.
Esterification: : Finally, the carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: : The bromine atom can be reduced to hydrogen using reducing agents such as zinc or iron in acidic conditions.
Substitution: : The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Esterification and Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base, and the carboxylic acid can be esterified with different alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and nucleophiles. Major products formed from these reactions include oxidized derivatives, reduced bromides, substituted indoles, and hydrolyzed acids.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenylthio group, for instance, can bind to certain enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group contribute to the compound's reactivity, allowing it to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate is unique due to its specific structural features. Similar compounds include:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: : This compound lacks the propyl group, resulting in different reactivity and biological activity.
Ethyl 6-bromo-1-methylindole-3-carboxylate: : This compound lacks the hydroxyl and phenylthio groups, leading to distinct chemical properties.
Ethyl 5-hydroxy-1-methylindole-3-carboxylate:
These comparisons highlight the uniqueness of ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate and its potential for diverse applications.
Eigenschaften
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-phenylsulfanylpropyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3S/c1-3-26-21(25)20-15-12-19(24)16(22)13-18(15)23(2)17(20)10-7-11-27-14-8-5-4-6-9-14/h4-6,8-9,12-13,24H,3,7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJGMIQGCKLLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CCCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















